2-(benzylthio)-1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazole
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Overview
Description
2-(benzylthio)-1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazole is a compound of significant interest due to its potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound features a diverse range of functional groups, which can make it useful for a variety of chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazole typically involves multiple steps. One common method starts with the construction of the imidazole ring through the reaction of a furan-2-ylmethyl compound with a 4-methoxyphenyl compound under acidic or basic conditions. Thiol groups can be introduced later to form the benzylthio moiety.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This could involve the use of catalysts, controlled temperature settings, and solvent selection to improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazole can undergo a variety of chemical reactions:
Oxidation: : This compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: : Reduction can be used to modify specific functional groups, potentially altering the activity and reactivity of the compound.
Substitution: : Various nucleophiles or electrophiles can be substituted onto the imidazole ring or the furan moiety.
Common Reagents and Conditions
Oxidizing agents: : Examples include potassium permanganate and hydrogen peroxide.
Reducing agents: : Examples include lithium aluminum hydride and sodium borohydride.
Substitution reagents: : These can vary widely depending on the desired substitution but may include halides, acylating agents, or alkylating agents.
Major Products
Depending on the reaction type, major products can include various derivatives of the original compound with modified functional groups or structural rearrangements.
Scientific Research Applications
2-(benzylthio)-1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazole has applications in multiple research areas:
Chemistry: : As a versatile intermediate in the synthesis of more complex molecules.
Biology: : Potential as a bioactive molecule or a building block for designing new drugs.
Medicine: : Could be explored for its pharmacological properties and potential therapeutic uses.
Industry: : May be used in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazole would depend on its specific applications. Generally, it could interact with molecular targets through:
Binding to enzymes or receptors: : Modulating their activity.
Influencing signaling pathways: : Potentially affecting cellular processes.
Comparison with Similar Compounds
This compound stands out due to its unique combination of functional groups. Similar compounds might include:
2-(benzylthio)-1-(furan-2-ylmethyl)-5-phenyl-1H-imidazole: : Lacks the methoxy group.
2-(benzylthio)-1-phenyl-1H-imidazole: : Lacks both the furan-2-ylmethyl and methoxy groups.
5-(4-methoxyphenyl)-1H-imidazole: : Lacks both the benzylthio and furan-2-ylmethyl groups.
These comparisons highlight the distinct structural features of 2-(benzylthio)-1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)-1H-imidazole, making it unique and valuable for various applications.
Properties
IUPAC Name |
2-benzylsulfanyl-1-(furan-2-ylmethyl)-5-(4-methoxyphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-25-19-11-9-18(10-12-19)21-14-23-22(24(21)15-20-8-5-13-26-20)27-16-17-6-3-2-4-7-17/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJJKTLIIJVGTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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